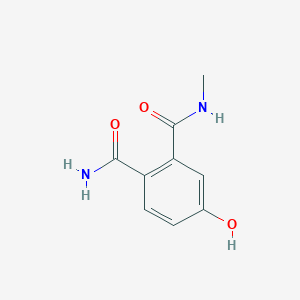

5-Hydroxy-N1-methylphthalamide

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4-hydroxy-2-N-methylbenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C9H10N2O3/c1-11-9(14)7-4-5(12)2-3-6(7)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14) |

InChI Key |

LHWGHOGDJVUJTQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)O)C(=O)N |

Origin of Product |

United States |

Molecular Mechanisms of Action and Biological Targeting of Phthalamide Derivatives, with Relevance to 5 Hydroxy N1 Methylphthalamide

Theoretical Frameworks for Elucidating Phthalamide (B166641) Bioactivity

The exploration of the biological activities of phthalamide derivatives is often guided by established theoretical and computational frameworks. A primary strategy involves structure-based drug design, where the phthalamide scaffold is utilized as a core structure, or "synthon," to mimic the binding of known active molecules to their biological targets. nih.gov For instance, in the development of antimalarial agents, N-phenyl-substituted phthalamides were designed to act as surrogates for the core of atovaquone (B601224), a known inhibitor of the cytochrome bc1 complex. nih.govacs.org

Molecular docking is a crucial computational tool in this process. It allows researchers to simulate and predict the binding modes of newly designed phthalamide derivatives within the active site of a target protein. nih.govresearchgate.net These simulations help in understanding the potential ligand-receptor interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for inhibitory activity. By analyzing these interactions, the design of the derivatives can be iteratively refined to enhance potency and selectivity before undertaking chemical synthesis and biological testing. nih.gov This approach not only rationalizes the design process but also helps in elucidating the molecular determinants that might be responsible for the observed biological activity of a series of compounds. nih.gov

Investigation of Molecular Targets and Ligand-Receptor Interactions

Research into phthalamide derivatives has identified several potential molecular targets, leading to the investigation of their roles in modulating key biological pathways.

Modulation of Transforming Growth Factor-beta (TGF-β) Signaling Pathway via ALK5 Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, and its dysregulation is a hallmark of fibrotic diseases. nih.gov The signal is transduced via serine/threonine kinase receptors, particularly the type I receptor known as ALK5. nih.govnih.govnih.gov Inhibition of ALK5 is considered a primary therapeutic strategy to counteract the pro-fibrotic effects of TGF-β. nih.govresearchgate.net While various small molecule inhibitors of ALK5 have been identified, such as GW6604 and SB431542, specific studies detailing the direct inhibitory action of phthalamide derivatives on ALK5 were not prominent in the reviewed scientific literature. nih.govresearchgate.net

Interaction with DNA Methyltransferase 1 (DNMT1) and Epigenetic Mechanisms

Epigenetic modifications, including DNA methylation, are critical for regulating gene expression. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining existing methylation patterns during cell division. nih.govnih.gov The interaction of small molecules with DNMT1 can lead to changes in gene silencing and cellular function. nih.govmdpi.com In silico studies have explored the potential for environmental contaminants, specifically certain phthalate (B1215562) esters (which are structurally distinct from phthalamides), to interact with and inhibit DNMTs. nih.gov However, dedicated research focusing on the direct interaction between phthalamide derivatives and DNMT1, or their broader impact on epigenetic mechanisms, is not extensively documented in the available literature.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govmdpi.com Consequently, VEGFR2 is a significant target for the development of anticancer drugs. rsc.orgnih.govscite.ai The inhibition of this receptor tyrosine kinase can disrupt the tumor's blood supply. mdpi.com While numerous heterocyclic compounds have been developed as VEGFR2 inhibitors, including a class known as phthalazine (B143731) derivatives, specific research highlighting phthalamide-based compounds as direct and potent VEGFR2 inhibitors is limited in the reviewed sources. researchgate.netnih.govnih.gov

Inhibition of Topoisomerase II

DNA topoisomerase II is an essential enzyme that manages the topological state of DNA, making it a well-established target for anticancer agents. bohrium.comca.gov These inhibitors can function as "poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks, or as catalytic inhibitors that prevent the enzyme's normal function. nih.govnih.gov Certain nitrogen-containing heterocyclic compounds, such as phthalazine derivatives, have been investigated for their potential to act as Topoisomerase II inhibitors. nih.gov However, the literature reviewed does not provide significant evidence of phthalamide derivatives being specifically designed or widely studied for Topoisomerase II inhibition.

Molecular Targets in Antimalarial Activity: Aminopeptidase N and Cytochrome bc1 Inhibition

A significant area of investigation for phthalamide derivatives is in the development of new antimalarial agents.

Aminopeptidase N: Aminopeptidases in the malaria parasite, Plasmodium falciparum, are considered valid drug targets as they are crucial for parasite development. nih.gov Inhibitors of these enzymes, such as bestatin, have demonstrated antimalarial activity. nih.govnih.gov One related inhibitor, phebestin, showed potent activity against both chloroquine-sensitive (3D7) and resistant (K1) strains of P. falciparum. nih.gov This highlights the potential of targeting aminopeptidases in the search for novel antimalarials, a field where phthalamide chemistry is also active.

Cytochrome bc1 Inhibition: The cytochrome bc1 complex is a vital component of the mitochondrial electron transport chain in P. falciparum and is essential for maintaining the mitochondrial membrane potential. nih.govnih.gov It is the established target of the antimalarial drug atovaquone. nih.gov Researchers have designed and synthesized N-phenyl phthalamide derivatives to mimic atovaquone and inhibit this complex. nih.govacs.org One of the most promising compounds from these studies, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, demonstrated significant inhibitory activity against the P. falciparum cytochrome bc1 complex. acs.orgnih.gov

Table 1: Inhibitory Activity of Phthalamide Derivatives and Related Compounds against Antimalarial Targets

| Compound/Inhibitor | Target | Organism/Strain | Measurement | Result | Citation |

|---|---|---|---|---|---|

| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | Cytochrome bc1 complex | P. falciparum 3D7 | % Inhibition | 74% at 70 µM | nih.govacs.orgnih.gov |

| Phebestin | P. falciparum | 3D7 (chloroquine-sensitive) | IC₅₀ | 157.90 ± 6.26 nM | nih.gov |

| Phebestin | P. falciparum | K1 (chloroquine-resistant) | IC₅₀ | 268.17 ± 67.59 nM | nih.gov |

| Bestatin | P. falciparum | 3D7 (chloroquine-sensitive) | IC₅₀ | 3,220 ± 168.00 nM | nih.gov |

| Bestatin | P. falciparum | K1 (chloroquine-resistant) | IC₅₀ | 4,795.67 ± 424.82 nM | nih.gov |

Mechanisms Related to HIV-1 Protease Inhibition

While direct studies on 5-Hydroxy-N1-methylphthalamide are limited, the broader class of N1-methylphthalamide derivatives is of interest in the context of HIV-1 protease inhibition. HIV-1 protease is an essential enzyme for the replication of the virus, as it cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. utexas.edunih.gov Inhibition of this enzyme is a critical intervention point in the HIV life cycle. nih.gov

Protease inhibitors typically function by binding to the active site of the enzyme, preventing it from processing the polyproteins. nih.gov A significant challenge in HIV therapy is the development of drug resistance, often due to mutations in the protease enzyme. nih.govnih.gov Consequently, there is ongoing research into new inhibitors with improved resistance profiles. Some second-generation protease inhibitors, such as darunavir, not only block the active site but also inhibit the dimerization of the protease monomers, a process essential for its catalytic activity. nih.gov The development of novel protease inhibitors is focused on enhancing interactions with the enzyme's backbone to overcome resistance. nih.gov

Other Enzymatic and Receptor-Mediated Modulations

The biological activities of phthalamide derivatives extend beyond protease inhibition to the modulation of other key enzymes and receptors.

Methyltransferases: Phthalazinone derivatives, which are structurally related to phthalamides, have been identified as allosteric inhibitors of human DNA methyltransferase 3A (DNMT3A).

Lipoxygenases: Certain phthalamide analogs have been investigated for their potential to inhibit 15-lipoxygenase-1.

Fibroblast Growth Factor Receptors (FGFRs): Fibroblast growth factor receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. nih.gov Aberrant FGFR signaling is implicated in various diseases, including cancer. Research has shown that the expression and signaling of FGFRs can be modulated. nih.gov

Cellular and Subcellular Mechanisms Underlying Biological Responses

The diverse biological effects of phthalamide derivatives are mediated by a range of cellular and subcellular mechanisms.

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Phthalamide derivatives have been shown to induce apoptosis in cancer cells. The primary mechanism appears to be the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is initiated by cellular stress and leads to the permeabilization of the mitochondrial outer membrane. nih.gov

Studies on related compounds, 1,8-naphthalimide (B145957) derivatives, have demonstrated that they can induce apoptosis by intercalating with DNA, leading to its denaturation. nih.gov These derivatives can also inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, resulting in DNA damage and triggering apoptosis. nih.gov

Mechanisms of Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.govnih.gov Phthalamide derivatives have demonstrated significant anti-angiogenic properties. nih.govresearchgate.net Research has shown that some of these compounds can inhibit angiogenesis at lower concentrations than thalidomide (B1683933), a well-known anti-angiogenic agent. nih.govresearchgate.net

The mechanism of action involves the inhibition of endothelial cell sprouting, a key step in the formation of new blood vessels. frontiersin.org Notably, some synthesized phthalimide (B116566) derivatives that lack the chiral carbon associated with the teratogenic effects of thalidomide still retain potent anti-angiogenic activity. nih.govresearchgate.netfrontiersin.org In vivo studies using zebrafish embryos have confirmed the anti-angiogenic capabilities of these compounds. nih.govfrontiersin.org The anti-angiogenic effect is mediated in part by the inhibition of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. frontiersin.org

Molecular Basis of Antimicrobial Action against Specific Pathogens

Phthalamide derivatives have emerged as a promising class of antimicrobial agents. nih.govresearchgate.net Their mechanism of action is multifaceted and can vary depending on the specific derivative and the target pathogen.

Molecular docking studies have provided insights into the potential mechanisms of action. For instance, some derivatives are thought to inhibit microbial growth by targeting enzymes such as M. tuberculosis enoyl reductase (InhA) and DNA gyrase B, with both hydrogen bonding and hydrophobic interactions playing a key role. nih.gov Other studies suggest that halogenation of the isoindole-1,3(2H)-dione moiety can enhance antimicrobial activity. researchgate.net

Antimicrobial Activity of Phthalimide Derivatives

| Derivative Class | Target Pathogen(s) | Putative Mechanism of Action |

|---|---|---|

| Phthalimide-indole hybrids | Bacteria and Fungi | Broad-spectrum activity |

Neurobiological Mechanisms of Anticonvulsant Activity

Phthalamide-based compounds have shown significant potential as anticonvulsant agents. nih.govijsr.net The primary neurobiological mechanism underlying this activity is the inhibition of voltage-gated sodium channels, similar to the action of the established anticonvulsant drug phenytoin. nih.gov The goal of anticonvulsant therapy is to suppress the rapid and excessive firing of neurons that initiates a seizure. ijsr.net

Molecular docking studies have revealed that phthalimide derivatives interact with the domain II-S6 of the NaV1.2 sodium channel. nih.govresearchgate.net This interaction is thought to be mediated by hydrogen bonds formed by the carbonyl group of the phthalimide structure. nih.gov Electrophysiological studies have confirmed the voltage-dependent block of these channels by certain phthalimide derivatives. nih.gov Additionally, some derivatives have been shown to potentiate GABA-evoked currents, suggesting a multimodal mechanism of action. nih.gov

Anticonvulsant Properties of Phthalimide Derivatives

| Compound Type | Seizure Model | Key Findings |

|---|---|---|

| 2-substituted phthalimide pharmacophore | Pentylenetetrazole-induced seizures (PTZ) and maximal electroshock seizure (MES) | Protection against both seizure types, with some compounds being more potent than phenytoin. nih.gov |

Modulation of Inflammatory Signal Transduction Pathways

Phthalamide derivatives are recognized for their ability to modulate key signaling pathways involved in the inflammatory response. researchgate.netnih.gov A primary mechanism of action for many of these compounds is the inhibition of pro-inflammatory cytokines and enzymes. biomedgrid.comnih.gov

One of the most well-documented targets of phthalamide derivatives is Tumor Necrosis Factor-alpha (TNF-α) , a critical mediator of inflammation. researchgate.netbiomedgrid.com Overproduction of TNF-α is associated with a variety of autoimmune and inflammatory diseases. researchgate.net Studies have shown that certain phthalamide derivatives can significantly modulate TNF-α production. For instance, a series of N-phenyl-phthalimide sulfonamides and their isosteric amides were designed as hybrids of thalidomide and an aryl sulfonamide phosphodiesterase inhibitor. nih.gov Within this series, the compound LASSBio 468 demonstrated potent inhibitory activity on lipopolysaccharide (LPS)-induced neutrophil recruitment, an effect correlated with its ability to decrease TNF-α levels. nih.gov Another study reported that a series of phthalamide derivatives surpassed the TNF-α modulatory activity of thalidomide at concentrations of 10 and 100 μM. biomedgrid.com

Another key target in inflammatory pathways is the enzyme Cyclooxygenase-2 (COX-2) . biomedgrid.com This enzyme is responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. researchgate.net Molecular docking studies have indicated that some phthalimidic derivatives exhibit a high structural reactivity and binding specificity with COX-2, comparable to the selective COX-2 inhibitor, Celecoxib. biomedgrid.com The development of selective COX-2 inhibitors is a significant area of research, as these agents can provide anti-inflammatory and analgesic effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. biomedgrid.com

Furthermore, some phthalamide analogs have been shown to suppress the production of nitric oxide (NO) , another important inflammatory mediator. nih.gov The inhibitory activity of one such derivative, compound IIh , was linked to the downregulation of the mRNA and protein expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. nih.gov This effect was also associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway. nih.gov

The anti-inflammatory effects of phthalamide derivatives have been demonstrated in various preclinical models. For example, some derivatives have been shown to significantly inhibit paw edema in mice and decrease carrageenan-induced hyperalgesia. biomedgrid.com

Table 1: Anti-inflammatory Activity of Phthalamide Derivatives

| Derivative/Compound | Target/Mechanism | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-phenyl-phthalimide sulfonamides (e.g., LASSBio 468) | Inhibition of TNF-α | LPS-induced neutrophil recruitment in mice | Potent inhibitory activity on neutrophil recruitment correlated with decreased TNF-α levels. | nih.gov |

| General Phthalamide Derivatives | Modulation of TNF-α | In vitro assays | Surpassed the activity of thalidomide at 10 and 100 μM. | biomedgrid.com |

| Phthalimidic Derivatives | Inhibition of COX-2 | Molecular docking analysis | High structural reactivity and specificity with COX-2. | biomedgrid.com |

| Compound IIh | Inhibition of NO production, iNOS expression, TLR4 signaling | LPS-stimulated murine macrophages | Potent inhibitory activity with an IC50 value of 8.7µg/mL. | nih.gov |

| General Phthalamide Derivatives | Inhibition of paw edema | Carrageenan-induced paw edema in mice | Significantly inhibited paw edema. | biomedgrid.com |

Neural Pathways and Receptor Interactions in Analgesia

The analgesic properties of phthalamide derivatives have been demonstrated in various preclinical pain models, suggesting their interaction with neural pathways involved in pain perception. researchgate.netnih.govijpsr.com The mechanisms underlying these effects are often linked to their anti-inflammatory actions, but may also involve direct interactions with components of the nervous system.

A common method to assess analgesic activity is the acetic acid-induced writhing test in mice, which models visceral pain. researchgate.netijpsr.com Several new N-substituted phthalimide analogues have shown significant analgesic effects in this test, comparable to the standard drug aspirin. researchgate.netijpsr.com Another study involving seven new phthalimide derivatives with a 1,2,4-oxadiazol-5-yl methyl group attached to the nitrogen atom also reported potent analgesic effects in the same model. researchgate.net

The formalin test in mice is another widely used model that allows for the assessment of both acute (neurogenic) and chronic (inflammatory) pain. A study evaluating nine N-arylphthalimide derivatives in the formalin test found that all tested compounds exhibited significant analgesic activity in both phases of the test when compared to the control group. nih.gov This suggests that these compounds may act through mechanisms that address both the immediate sensation of pain and the subsequent inflammatory response. The authors of this study proposed that the development of more potent phthalimide-based analgesics could involve targeting sodium channels and COX enzymes. nih.gov

While the precise receptor interactions for many phthalamide derivatives are still under investigation, their ability to inhibit the production of prostaglandins via COX-2 inhibition is a well-established mechanism for pain relief. biomedgrid.comresearchgate.net Prostaglandins sensitize peripheral nerve endings to other pain-producing substances, so their inhibition leads to a reduction in pain perception.

Table 2: Analgesic Activity of Phthalamide Derivatives

| Derivative/Compound | Pain Model | Key Findings | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| N-substituted phthalimide analogues | Acetic acid-induced writhing test in mice | Significant analgesic activity, comparable to aspirin. | Not specified | researchgate.netijpsr.com |

| Phthalimide derivatives with 1,2,4-oxadiazol-5-yl methyl group | Acetic acid-induced writhing test in mice | Potent analgesic effect. | Not specified | researchgate.net |

| N-arylphthalimide derivatives | Formalin test in mice | Significant analgesic activity in both acute and chronic phases. | Potential sodium channel and COX inhibition. | nih.gov |

Computational Chemistry and Theoretical Studies on 5 Hydroxy N1 Methylphthalamide and Phthalamide Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is used to investigate the electronic structure of molecules, which is crucial for understanding their stability and reactivity. DFT calculations have been employed to explore the activation of C-H bonds in reactions leading to the synthesis of N-substituted phthalimides. rsc.org For instance, DFT has been used to confirm the feasibility of mechanisms involving the photolysis of N-iodophthalimide intermediates for the preparation of N-arylated phthalimides. rsc.org

In the study of phthalamide (B166641) analogues, DFT calculations help in understanding reaction mechanisms, such as the formation of transition states in the synthesis of highly functionalized phthalimides from 1,4-dimethoxyphthalazines. rsc.org Furthermore, computational studies using DFT have been applied to piperazine-based phthalimide (B116566) derivatives to analyze their electronic properties and predict their activity spectra. researchgate.net

Ab initio and semi-empirical methods are also valuable tools in computational chemistry. Ab initio methods, while computationally intensive, provide highly accurate results based on first principles. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.

These methods can be used to calculate a range of molecular properties. For example, in a study of 1,2,3-triazole-phthalimide derivatives, ab initio analysis was used alongside molecular docking to calculate the general energy balance of ligand-protein complexes, helping to identify promising compounds against SARS-CoV-2. nih.gov

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers between them, which can be represented on a potential energy surface.

For phthalein derivatives, which are analogues of phthalamides, conformational analysis has been performed using a combination of ¹H NMR spectroscopy and quantum chemical calculations. nih.gov This research established a relationship between the chemical shift of a specific proton and the angle between the phthalidic and aromatic rings, providing insight into the rotational freedom and preferred conformations of these molecules in solution. nih.gov Such studies are crucial for understanding how these compounds might fit into the active site of an enzyme. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon the foundation of quantum chemical calculations to explore how molecules interact with each other and with larger biological systems over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand the binding modes of potential drugs and to screen for new inhibitors.

Numerous studies have utilized molecular docking to investigate the interactions of phthalamide analogues with various biological targets. For example, docking studies on novel phthalimide derivatives have explored their binding modes within the active sites of enzymes like E. coli topoisomerase II DNA gyrase B and VEGFR-2, revealing key hydrogen bonding and hydrophobic interactions. nih.govresearchgate.nettandfonline.com Similarly, phthalimide–pyrimidine hybrids have been docked into the active site of the mycobacterial InhA enzyme to understand their antitubercular activity. thieme-connect.de These studies often report binding energies, which indicate the affinity of the ligand for the target protein.

Below is a table summarizing the binding energies of some phthalamide analogues against different enzyme targets as reported in the literature.

| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) | Reference |

| Pyrazolylphthalimide derivative 4 | DNA gyrase (1KZN) | Not specified, but shown to bind | researchgate.net |

| Phthalimide analogue 6a | InhA (M. tuberculosis) | Not specified, but shown to bind | thieme-connect.de |

| Phthalimide analogue 8f | InhA (M. tuberculosis) | Not specified, but shown to bind | thieme-connect.de |

| 1,2,3-triazole-phthalimide E40 | Mpro (SARS-CoV-2) | -10.26 | nih.gov |

| Naturally Occurring Ligands | FNO (M. smithii) | -4.9 to -10.5 | nih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can significantly reduce the number of compounds that need to be synthesized and tested in the lab.

Virtual screening has been successfully applied to identify potential inhibitors among phthalamide analogues. In one study, a hierarchical virtual screening protocol was used to find hydroxamic acid-containing inhibitors of human ecto-5'-nucleotidase, a promising cancer target. nih.gov Another study used virtual screening to search a large set of naturally occurring ligands for inhibitors of an enzyme from gut methanogenic bacteria. nih.gov This approach, often combined with molecular docking and subsequent in vitro testing, is a powerful strategy for discovering novel bioactive compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is founded on the principle that variations in the structural or physicochemical properties of molecules within a series correspond to changes in their biological or chemical activity. nih.gov For phthalamide analogues, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic potential.

The predictive power of a QSAR model is rigorously evaluated through statistical validation methods, including cross-validation and the use of an external test set, to ensure its reliability for predicting the activity of new, unsynthesized compounds. nih.govresearchgate.net These validated models serve as powerful tools in predictive analytics, enabling the virtual screening of compound libraries and guiding the rational design of novel phthalamide derivatives with potentially enhanced activities. nih.govnih.gov The analysis of various descriptors helps in understanding the underlying mechanisms of action and in prioritizing synthetic efforts towards the most promising candidates. researchgate.netnanobioletters.com

| Molecular Descriptor | Influence on Biological Activity | Rationale/Interpretation | Source |

|---|---|---|---|

| Lipophilicity (log P) | Positive | Enhances membrane permeability and access to the target site. | researchgate.net |

| Halogen Substitution | Positive | Can increase binding affinity through halogen bonding and alter electronic properties. | researchgate.net |

| Molecular Flexibility (Rotatable Bonds) | Positive | Allows the molecule to adopt an optimal conformation for binding to the target. | researchgate.net |

| Molecular Branching | Negative | May introduce steric hindrance, preventing effective binding to the target enzyme. | researchgate.net |

| Positively Charged Ring Carbons | Positive | Indicates potential for favorable electrostatic interactions with the biological target. | nih.gov |

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the simulation and interpretation of the spectroscopic properties of molecules like 5-Hydroxy-N1-methylphthalamide. psu.edu Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of organic molecules. psu.eduresearchgate.netnih.gov These simulations can predict the maximum absorption (λmax) and emission wavelengths, which are crucial for understanding the photophysical behavior of a compound. researchgate.netresearchgate.net

For phthalimide derivatives, theoretical calculations have been employed to explain and supplement experimental data. researchgate.net The results of these calculations often show that the primary absorption bands in the UV-Vis spectrum can be attributed to π-π* electronic transitions within the conjugated system of the molecule. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. By analyzing the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can gain insight into the nature of these electronic transitions. researchgate.net The accuracy of these predictions is often validated by comparing the simulated spectra with those obtained experimentally in various solvents. psu.eduresearchgate.net This synergy between theoretical and experimental work is fundamental for the rational design of new molecules with desired optical properties, such as those used in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

| Compound Type | Method | Predicted λmax (nm) | Experimental λmax (nm) | Transition Type | Source |

|---|---|---|---|---|---|

| TPA-substituted Phthalimide | TD-DFT | ~390 | ~390 (in Toluene) | π-π* / Charge-Transfer (CT) | researchgate.net |

| Azomethine Derivative | TD-DFT | -4.022 eV (Calculated Band Gap) | -3.900 eV (Optical Band Gap) | n-π* / π-π | nih.gov |

| N-phthalimide derivatives | DFT | Below 3 eV (Energy-band gap) | 469–505 nm (Electroluminescence) | π-π | researchgate.net |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect is observed in the absorption and fluorescence spectra as a shift in the λmax. researchgate.netnih.gov For many phthalimide and naphthalimide derivatives, a positive solvatochromism is observed, meaning there is a red-shift (bathochromic shift) in the emission spectra as the solvent polarity increases. researchgate.netnih.gov This indicates that the excited state is more polar than the ground state (μe > μg) and is thus stabilized to a greater extent by polar solvents. researchgate.net

The relationship between the spectral shifts and solvent polarity can be described by various theoretical models, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations. researchgate.net By plotting the Stokes shift against a solvent polarity function, it is possible to experimentally estimate the change in dipole moment upon excitation. These experimental estimations can then be compared with the values calculated from theoretical models, providing a comprehensive understanding of the solute-solvent interactions. researchgate.net

| Solvent | Polarity (Dielectric Constant, ε) | Emission λmax (nm) | Observed Shift | Source |

|---|---|---|---|---|

| Chloroform (B151607) | 4.81 | 529 | - | nih.gov |

| Dichloromethane (DCM) | 8.93 | 545 | Red Shift | nih.gov |

| Acetone | 20.7 | 565 | Red Shift | nih.gov |

| Acetonitrile (B52724) | 37.5 | 573 | Red Shift | nih.gov |

| DMSO | 46.7 | 595 | Red Shift | nih.gov |

Investigation of Tautomerism and Solvent Effects on Phthalamide Derivatives

Tautomerism, the interconversion of structural isomers through proton migration, is a critical factor in determining the chemical and biological properties of many heterocyclic compounds. researchgate.net For phthalamide derivatives, particularly those with hydroxyl substitutions like this compound, different tautomeric forms can exist in equilibrium. The study of tautomerism is crucial as different tautomers can exhibit distinct reactivity, spectroscopic properties, and biological activities. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are essential for investigating the tautomeric preferences of these molecules. nih.govresearchgate.net These calculations can determine the relative stabilities of different tautomers in the gas phase and in various solvents by calculating their thermodynamic parameters (ΔH, ΔG, and ΔS). nih.govorientjchem.org

The solvent plays a paramount role in influencing tautomeric equilibria. numberanalytics.commdpi.com Solvent effects are typically modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net Two key properties of the solvent are particularly influential:

Polarity: More polar solvents tend to stabilize the more polar tautomer, thereby shifting the equilibrium. numberanalytics.commdpi.com

Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can interact differently with each tautomer, significantly affecting their relative stability and the equilibrium constant. nih.govnumberanalytics.com

For example, studies on related heterocyclic systems have shown that in chloroform solution, multiple tautomeric forms can exist in equilibrium, whereas in other solvents, one tautomer may be dominant. nih.govresearchgate.net Understanding these solvent-dependent shifts is vital for predicting the behavior of phthalamide derivatives in different chemical and biological environments. researchgate.netmdpi.com

| Compound Type | Tautomeric Forms | Environment | Relative Energy (kcal/mol) | Most Stable Form | Source |

|---|---|---|---|---|---|

| 3-phenyl-2,4-pentanedione | Keto vs. Enol | Gas Phase | -17.89 | Keto | orientjchem.org |

| 3-phenyl-2,4-pentanedione | Keto vs. Enol | Water | -16.50 | Keto | orientjchem.org |

| Nitropurine | 9H vs. 7H | Ethanol | <2.2 | Small energy difference suggests equilibrium | mdpi.com |

| Azomethine Derivative | Tautomer 1 vs. Tautomer 2 | Gas Phase (DFT) | Equilibrium of two tautomers supported | Equilibrium mixture | nih.gov |

Computational Approaches to Understand Reaction Mechanisms in Phthalamide Synthesis

Computational chemistry offers profound insights into the intricate mechanisms of chemical reactions, including the synthesis of phthalamides. researchgate.net By modeling the reaction pathways, researchers can identify intermediates, transition states, and calculate activation energies, which are crucial for understanding reaction kinetics and optimizing synthetic conditions. researchgate.netnih.gov

One well-studied example is the acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid. researchgate.net Computational investigations, often at the Møller-Plesset perturbation (MP2) or DFT level of theory, have been used to explore the proposed two-step mechanism, which involves cyclization followed by dehydration. researchgate.net These studies model the reaction with an explicit solvent molecule (e.g., acetic acid) to account for its role as a catalyst, acting as both a proton donor and acceptor. researchgate.net The calculations can confirm the structure of key intermediates, such as the gem-diol tetrahedral intermediate, and determine the energy barriers for each step, thereby identifying the rate-determining step of the reaction. researchgate.net

Furthermore, computational methods like DFT have been applied to elucidate the mechanisms of more complex, metal-catalyzed syntheses of phthalimide derivatives. nih.gov For instance, in the synthesis of N-substituted phthalimides from 1-indanones, DFT calculations can explore the possibilities of different reaction pathways, such as α-C-H versus β-C-H activation, and help to rationalize the observed product formation. nih.gov These theoretical studies are invaluable for confirming experimentally proposed mechanisms and for discovering novel synthetic routes. nih.govnih.gov

| Reaction | Computational Method | Key Finding | Source |

|---|---|---|---|

| N-phenylphthalimide formation from phthalanilic acid | MP2 | The second step (dehydration) is rate-determining with a calculated activation barrier of 22.3 kcal·mol⁻¹. | researchgate.net |

| Phthalimide synthesis from 1-indanones and amines | DFT | Revealed the possibility of both α-C–H and β-C–H activation pathways in the Cu-catalyzed reaction. | nih.gov |

| Mukaiyama-type aldol (B89426) cyclisation of phthalimides | - | Demonstrated high regioselectivity for o-substituted phthalimides, governed by steric and electronic factors. | nih.gov |

| Pd-catalyzed synthesis of phthalimides | - | The presence of an imidazole (B134444) ligand was shown to promote catalytic activity and reaction efficiency. | nih.gov |

Structure Activity Relationship Sar and Structural Modifications in Phthalamide Research

Systematic Analysis of Substituent Effects on Phthalamide (B166641) Bioactivity

The biological activity of phthalamide derivatives can be significantly modulated by the nature and position of substituents on the phthalic acid and amine moieties. Systematic variations of these substituents allow researchers to probe the steric, electronic, and hydrophobic requirements of the target binding site.

Research has shown that the electronic nature of substituents on the aryl ring of molecules interacting with biological targets can have a significant impact. For instance, in some contexts, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) have been found to enhance reactivity or biological activity, while electron-withdrawing groups such as halogens or nitro groups can have the opposite effect. rsc.orgmdpi.com The position of these substituents is also critical; for example, a para-methoxy substituent has been noted as beneficial for the inhibitory activity in certain series of compounds. acs.org

The hydrophobicity of the substituents also plays a crucial role. The core structure of phthalamides, with its imidic linkage, contributes to their hydrophobicity, which can facilitate passage across biological membranes. researchgate.net The addition of lipophilic fragments can further enhance this property, potentially leading to improved bioavailability and cell permeability.

The following table summarizes the observed effects of different substituents on the bioactivity of phthalamide derivatives based on various studies.

| Substituent | Position | Observed Effect on Bioactivity | Reference |

| Methoxy (-OCH3) | para | Beneficial for inhibitory activity | acs.org |

| Methyl (-CH3) | para | Improved HIF-1 inhibition activity | nih.gov |

| Electron-donating groups | Aryl ring | Enhanced reactivity | rsc.org |

| Electron-withdrawing groups | Aryl ring | Decreased reactivity or attenuated activity | rsc.orgacs.org |

| Lipophilic fragments | Terminal | Can enhance cytotoxicity | nih.gov |

Role of the Hydroxyl Group in the Biological Activity of 5-Hydroxy-N1-methylphthalamide Analogues

Hydrogen bonding is a critical interaction for the stabilization of ligand-receptor complexes. The hydroxyl group can form hydrogen bonds with amino acid residues such as glutamate (B1630785) and histidine in the binding pocket of a target protein, contributing to the binding affinity and specificity of the compound. acs.org The acidic nature of the imide moiety in the phthalamide core also allows for hydrogen bonding interactions, which can improve solubility in polar solvents. rsc.org

Furthermore, the hydroxyl group can influence the electronic properties of the aromatic ring, which in turn can affect the molecule's reactivity and metabolic stability. The presence of phenolic hydroxyl groups can be identified by spectroscopic methods such as NMR. researchgate.net In some cases, a hydroxyl substituent has been shown to improve the inhibitory activity against certain targets. nih.gov

The table below illustrates the potential interactions and effects of the hydroxyl group in phthalamide analogues.

| Interaction/Effect | Description | Potential Consequence |

| Hydrogen Bond Donor | The -OH group can donate a proton to an acceptor atom (e.g., oxygen or nitrogen) on the target protein. | Increased binding affinity and specificity. |

| Hydrogen Bond Acceptor | The oxygen atom of the -OH group can accept a proton from a donor on the target protein. | Stabilization of the ligand-receptor complex. |

| Electronic Modulation | The -OH group can influence the electron density of the aromatic ring. | Altered reactivity and metabolic pathways. |

| Improved Solubility | The polar -OH group can enhance solubility in aqueous environments. | Potentially improved pharmacokinetic properties. |

Impact of N-Methylation on Phthalamide Biological Profiles and Target Interactions

N-methylation, the addition of a methyl group to a nitrogen atom, can have profound effects on the pharmacological properties of a molecule. In the case of this compound, the methyl group on the amide nitrogen (N1) can influence its biological profile in several ways.

One of the primary effects of N-methylation is the alteration of the molecule's steric and electronic properties. The methyl group adds steric bulk, which can influence the compound's conformation and how it fits into a binding pocket. This can either enhance or diminish binding affinity depending on the specific topology of the target site.

N-methylation also impacts the hydrogen bonding capacity of the amide nitrogen. A secondary amide (NH) can act as a hydrogen bond donor, while a tertiary amide (N-CH3) cannot. This change can significantly alter the binding mode of the compound and its interaction with the target protein. nih.gov Studies on other classes of compounds have shown that N-methylation can lead to increased selectivity for certain biological targets. mdpi.com

Furthermore, N-methylation can affect the metabolic stability of the compound. The amide bond can be susceptible to enzymatic cleavage, and N-methylation can sometimes protect against this, leading to a longer duration of action. However, the impact of N-methylation on biological activity is not always predictable and can vary depending on the specific compound and its biological target. mdpi.com

The following table summarizes the potential impacts of N-methylation on the biological properties of phthalamide analogues.

| Property | Impact of N-Methylation | Potential Outcome | Reference |

| Steric Profile | Increased bulk around the nitrogen atom. | Altered fit in the binding pocket, potentially affecting affinity. | |

| Hydrogen Bonding | Loss of hydrogen bond donor capability of the amide nitrogen. | Change in binding mode and interactions with the target. | nih.gov |

| Metabolic Stability | Can protect the amide bond from enzymatic cleavage. | Increased half-life and duration of action. | |

| Target Selectivity | Can alter the binding affinity for different targets. | Improved selectivity for the desired target. | mdpi.com |

| Lipophilicity | Increased lipophilicity. | May affect solubility, permeability, and distribution. |

Bioisosteric Replacements and Molecular Hybridization Strategies in Phthalamide Design

Bioisosterism and molecular hybridization are two powerful strategies in medicinal chemistry used to design and optimize drug candidates. nih.govajptr.com These approaches are highly relevant to the development of novel phthalamide-based therapeutic agents.

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric moieties from different bioactive compounds into a single hybrid molecule. nih.gov This can lead to a new compound with an improved affinity and efficacy, and potentially a dual mode of action. nih.gov In the context of phthalamide design, the phthalamide scaffold could be linked to other pharmacophores known to have desirable biological activities, such as triazole rings, to create novel hybrid molecules with enhanced therapeutic potential. nih.govresearchgate.net This approach has been successfully used to develop compounds with potent anticancer and other biological activities. researchgate.net

The table below provides examples of bioisosteric replacements and molecular hybridization strategies that could be applied in phthalamide design.

| Strategy | Description | Example Application in Phthalamide Design | Reference |

| Bioisosteric Replacement | Replacing a functional group with another to improve properties. | Replacing the hydroxyl group with an amino or thiol group to alter hydrogen bonding and polarity. | u-tokyo.ac.jp |

| Molecular Hybridization | Combining the phthalamide scaffold with another pharmacophore. | Linking the phthalamide moiety to a triazole ring to create a hybrid with potential anticancer activity. | nih.govresearchgate.net |

Design Principles for Optimization of Phthalamide-Based Scaffolds

The optimization of phthalamide-based scaffolds for therapeutic applications requires a multi-faceted approach that considers various molecular properties and their impact on biological activity. Key design principles include enhancing target affinity and selectivity, improving pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and minimizing off-target effects and toxicity.

A crucial first step is to establish a clear understanding of the structure-activity relationship (SAR) for the phthalamide series of interest. This involves synthesizing and testing a range of analogues with systematic modifications to identify the key structural features that govern bioactivity. mdpi.com Computational methods, such as molecular docking, can be used to predict the binding modes of these analogues and to rationalize the observed SAR data. acs.orgnih.gov

Key Optimization Strategies:

Target-Focused Modifications: Based on the SAR, modifications should be directed towards enhancing interactions with the desired biological target. This could involve introducing substituents that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target's binding site.

Pharmacokinetic Profiling: Early assessment of ADME properties is essential. Modifications can be made to improve solubility, permeability, and metabolic stability. For instance, introducing polar groups can enhance solubility, while blocking metabolically labile sites can increase half-life.

Scaffold Hopping and Bioisosterism: If the initial phthalamide scaffold has inherent liabilities, scaffold hopping or bioisosteric replacement can be employed to identify alternative core structures with improved properties while retaining the key pharmacophoric elements. nih.gov

Multi-parameter Optimization: It is important to recognize that optimizing one property can sometimes negatively impact another. Therefore, a balanced approach that considers multiple parameters simultaneously is crucial for successful drug design. nih.gov

The following table outlines key design principles for the optimization of phthalamide-based scaffolds.

| Design Principle | Objective | Example Strategy |

| Enhance Target Affinity | Increase the binding strength of the compound to its biological target. | Introduce substituents that form additional favorable interactions with the binding site. |

| Improve Selectivity | Increase the compound's affinity for the desired target over other related targets. | Modify the scaffold to exploit differences in the binding pockets of different targets. |

| Optimize ADME Properties | Improve the absorption, distribution, metabolism, and excretion profile of the compound. | Introduce polar groups to enhance solubility or block metabolic hot-spots to increase stability. |

| Reduce Toxicity | Minimize adverse effects by reducing interactions with off-target molecules. | Modify the structure to eliminate reactive metabolites or reduce binding to toxicity-related targets. |

Advanced Research Directions and Future Perspectives for 5 Hydroxy N1 Methylphthalamide and Phthalamide Derivatives

Exploration of Novel and Sustainable Synthetic Methodologies for Phthalamide (B166641) Production

The traditional synthesis of phthalamides often involves the dehydrative condensation of phthalic anhydrides with primary amines at elevated temperatures. organic-chemistry.org While effective, these methods can be energy-intensive and may not align with the growing emphasis on green chemistry. Consequently, research is increasingly focused on developing novel and sustainable synthetic methodologies.

One promising approach is the utilization of greener solvents and catalysts. For instance, high-temperature, high-pressure water/ethanol mixtures have been successfully employed for the clean synthesis of phthalamide derivatives, often resulting in pure crystalline products due to the unique dehydrating and solvation properties of the solvent system under these conditions. rsc.org Metal-free catalytic systems, such as those employing organocatalysts like imidazole (B134444), are also gaining traction. rsc.orgresearchgate.net These methods are attractive due to the low toxicity, cost-effectiveness, and environmental friendliness of the catalysts. rsc.org

Electrosynthesis represents another frontier in sustainable phthalamide production, offering a way to eliminate the need for stoichiometric chemical oxidants and reductants. acs.org Additionally, the development of one-pot, multi-component reactions is a key area of interest. For example, a three-component reaction involving an ortho-dihaloarene, an amine, and carbon monoxide, catalyzed by a palladium complex in an ionic liquid, has been developed for the construction of N-substituted phthalimides. rsc.org

Future research in this area will likely focus on:

The development of catalyst-free photochemical and electrochemical systems. rsc.org

The use of chiral organocatalysts for the enantioselective synthesis of phthalamides. rsc.org

The exploration of bio-catalytic methods for phthalamide synthesis.

The use of flow chemistry to enable safer, more efficient, and scalable production.

In-depth Mechanistic Elucidation of Emerging Biological Activities and Novel Targets

Phthalamide derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects. nih.govbiomedgrid.comconsensus.app While the activities of some well-known derivatives like thalidomide (B1683933) are well-documented, the precise molecular mechanisms and targets for many emerging phthalamide analogues remain to be fully elucidated.

Recent studies have begun to shed light on these mechanisms. For example, certain phthalamide derivatives have been shown to act as inhibitors of the P. falciparum cytochrome bc1 complex, a key target in the development of antimalarial drugs. acs.orgnih.gov In the context of cancer, some derivatives have been designed as TGF-β pathway inhibitors. mdpi.com The anti-inflammatory properties of certain phthalamides are attributed to their ability to modulate the production of tumor necrosis factor-alpha (TNF-α). biomedgrid.com

Future research will necessitate a multi-pronged approach to unravel the complex pharmacology of phthalamide derivatives, including:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the direct binding partners of novel phthalamide compounds.

Structural Biology: Solving the crystal structures of phthalamide derivatives in complex with their protein targets to understand the molecular basis of their activity.

Systems Biology: Employing transcriptomics, proteomics, and metabolomics to map the downstream signaling pathways affected by these compounds.

Development and Application of Advanced Computational Models for Rational Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For phthalamide derivatives, a variety of computational approaches are being employed to predict their biological activity, pharmacokinetic properties, and potential targets.

Structure-activity relationship (SAR) studies, guided by computational modeling, are crucial for optimizing the potency and selectivity of phthalamide-based drug candidates. mdpi.com Molecular docking simulations are used to predict the binding modes of phthalamide derivatives to their target proteins, providing insights into the key interactions that govern their inhibitory activity. acs.orgnih.govmdpi.com For instance, docking studies have been used to model the binding of phthalamide derivatives to the cytochrome bc1 complex and to explore the binding modes of derivatives to M. tuberculosis enoyl reductase (InhA) and DNA gyrase B. nih.gov

Advanced computational methods such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can provide a more dynamic and accurate picture of ligand-receptor interactions. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is used to predict the drug-like properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

Future directions in this field include:

The development of more accurate and predictive machine learning models for virtual screening and activity prediction.

The integration of multi-target and systems-level computational models to design drugs with desired polypharmacological profiles.

The use of artificial intelligence to de novo design novel phthalamide scaffolds with optimized properties.

Investigation of Phthalamide Analogues in Underexplored Therapeutic Areas

While the therapeutic potential of phthalamides in areas like cancer and inflammation is well-established, there is a growing interest in exploring their application in underexplored therapeutic areas. nih.govjapsonline.com The versatile nature of the phthalamide scaffold makes it an attractive starting point for the discovery of new drugs for a wide range of diseases. nih.govrsc.org

Recent research has highlighted the potential of phthalamide derivatives in several novel therapeutic areas:

Neurodegenerative Diseases: Phthalimide (B116566) derivatives are being investigated as potential treatments for Alzheimer's disease, with some compounds showing dual inhibitory activity against monoamine oxidase and cholinesterase. nih.gov

Infectious Diseases: Beyond their known antibacterial and antifungal properties, phthalamide analogues are being explored as potential antiviral and antiparasitic agents. nih.govnih.gov Their activity against various strains of Plasmodium falciparum makes them promising candidates for new antimalarial drugs. nih.gov

Metabolic Disorders: Some phthalamide derivatives have shown hypolipidemic effects, suggesting their potential use in treating conditions like hypercholesterolemia and hypertriglyceridemia. biomedgrid.com

The future of phthalamide research in this context will involve:

Systematic screening of phthalamide libraries against a wider range of biological targets.

The design and synthesis of focused libraries of phthalamide analogues tailored for specific, underexplored diseases.

The investigation of phthalamide derivatives as chemical probes to study the biology of these diseases.

Potential Non-Medicinal Applications in Advanced Materials Science, Agrochemicals, and Dyes

The utility of the phthalamide scaffold extends beyond the realm of medicine. The unique chemical and physical properties of these compounds make them valuable in a variety of non-medicinal applications. rsc.org

Advanced Materials Science: Phthalimides are used as precursors in the synthesis of polymers and have found applications in the rubber industry. rsc.org Their thermal stability and electronic properties make them interesting candidates for use in organic electronics and high-performance polymers.

Agrochemicals: Several phthalamide derivatives have been developed as commercial pesticides and fungicides. wikipedia.orgnih.govnih.gov For example, folpet, a phthalimide derivative, is a widely used fungicide. wikipedia.org Research in this area focuses on developing new phthalamide-based agrochemicals with improved efficacy, selectivity, and environmental profiles. nih.govepo.org

Dyes and Pigments: The phthalamide structure is a key component in a variety of dyes and pigments. rsc.orgnih.gov Phthalimide-based azo disperse dyes have been synthesized and applied to polyester (B1180765) fabrics. researchgate.netresearchgate.net These dyes can offer advantages such as alkali-clearability, which can lead to more environmentally friendly dyeing processes. researchgate.net

Future research in these non-medicinal areas will likely focus on:

The development of novel phthalamide-based polymers with tailored properties for specific applications.

The design of next-generation agrochemicals with enhanced potency and reduced environmental impact.

The synthesis of new phthalamide-based dyes with improved color fastness, brightness, and application properties.

Q & A

What are the best practices for documenting the synthesis and characterization of 5-Hydroxy-N1-methylphthalamide in research protocols?

Methodological Answer:

- Synthesis Documentation : Record detailed reaction conditions (e.g., temperature, solvent, catalyst), molar ratios, and purification methods. Include batch-specific data such as purity (>95% by HPLC), yield (e.g., 65% ± 3%), and spectral validation (e.g., ¹H/¹³C NMR, IR).

- Characterization : Use standardized analytical techniques (e.g., melting point, elemental analysis) and cross-validate with mass spectrometry (HRMS) and chromatography (HPLC-UV). Report retention times and spectral peaks with reference to known standards.

- Reproducibility : Follow ICMJE guidelines to document manufacturer details, batch numbers, and storage conditions (e.g., -20°C under argon) for all reagents .

How should researchers ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Safety Protocols : Adopt S22 (avoid dust inhalation) and S24/25 (prevent skin/eye contact) guidelines. Use fume hoods, nitrile gloves, and lab coats during synthesis .

- Storage : Store in amber vials at -20°C with desiccants to prevent hydrolysis. Monitor stability via periodic HPLC analysis (e.g., every 6 months).

- Waste Disposal : Follow EPA guidelines for halogenated organic waste (HS Code 29280000) and neutralize acidic byproducts before disposal .

Which analytical methods are most robust for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Validate linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL).

- Mass Spectrometry : Employ LC-MS/MS in MRM mode (e.g., m/z 250 → 150 for quantification). Cross-check against USP-certified reference standards .

- Data Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

How can researchers resolve contradictory data in the pharmacological activity of this compound across experimental models?

Methodological Answer:

- Systematic Review : Conduct meta-analyses of dose-response curves (e.g., EC₅₀ discrepancies) to identify model-specific biases (e.g., cell line vs. in vivo) .

- Experimental Replication : Re-test under standardized conditions (e.g., pH 7.4 buffer, 37°C) with blinded analysis to minimize observer bias .

- Constraint-Based Analysis : Use computational tools to simulate confounding variables (e.g., protein binding kinetics) and refine assay parameters .

What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin receptors). Validate with free energy calculations (ΔG < -8 kcal/mol) .

- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory activity (R² > 0.85) .

- Dynamic Simulations : Run MD simulations (AMBER/CHARMM) for >100 ns to assess binding stability (RMSD < 2 Å) .

How should researchers manage and share raw data for this compound studies to ensure FAIR compliance?

Methodological Answer:

- Data Repositories : Deposit spectral data in Chemotion or RADAR4Chem, annotated with DOI and metadata (e.g., instrument parameters, calibration curves) .

- Standardization : Use ISA-Tab format for experimental workflows and include raw NMR/FACS files in supplementary materials.

- Collaboration : Share ELN (Electronic Lab Notebook) entries via platforms like NFDI4Chem, ensuring GDPR compliance for sensitive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.